molecular formula C14H13NO4S2 B7636518 3-[(4-Methylsulfanylphenyl)sulfamoyl]benzoic acid

3-[(4-Methylsulfanylphenyl)sulfamoyl]benzoic acid

Cat. No.: B7636518
M. Wt: 323.4 g/mol
InChI Key: RCSRNHMRTJRIDF-UHFFFAOYSA-N
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Description

3-[(4-Methylsulfanylphenyl)sulfamoyl]benzoic acid is a chemical compound characterized by its unique molecular structure, which includes a benzene ring substituted with a sulfamoyl group and a methylsulfanyl group. This compound is of interest in various scientific and industrial applications due to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Methylsulfanylphenyl)sulfamoyl]benzoic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-methylthiophenol and chlorosulfonic acid.

  • Reaction Steps: The 4-methylthiophenol is first converted to its corresponding sulfonic acid derivative through chlorosulfonation. This intermediate is then reacted with aniline to form the sulfamoyl derivative.

  • Final Steps: The resulting sulfamoyl derivative undergoes further reactions, including oxidation and carboxylation, to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-[(4-Methylsulfanylphenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can occur at different positions on the benzene ring, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as sulfonic acids and nitro compounds.

  • Reduction Products: Reduced forms, including hydroxyl derivatives and amines.

  • Substitution Products: A variety of substituted benzene derivatives, depending on the reagents used.

Scientific Research Applications

3-[(4-Methylsulfanylphenyl)sulfamoyl]benzoic acid has several scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

3-[(4-Methylsulfanylphenyl)sulfamoyl]benzoic acid is similar to other sulfamoylbenzoic acids, such as 3-[(3-Methylsulfanylphenyl)sulfamoyl]benzoic acid. its unique structural features, such as the position of the methylsulfanyl group, contribute to its distinct properties and reactivity. These differences make it suitable for specific applications where other similar compounds may not be as effective.

Comparison with Similar Compounds

  • 3-[(3-Methylsulfanylphenyl)sulfamoyl]benzoic acid

  • 3-[(2-Methylsulfanylphenyl)sulfamoyl]benzoic acid

  • 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid

This comprehensive overview provides a detailed understanding of 3-[(4-Methylsulfanylphenyl)sulfamoyl]benzoic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[(4-methylsulfanylphenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S2/c1-20-12-7-5-11(6-8-12)15-21(18,19)13-4-2-3-10(9-13)14(16)17/h2-9,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSRNHMRTJRIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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